molecular formula C14H18N2O2 B3984958 N-cyclopentyl-N'-(3-methylphenyl)oxamide

N-cyclopentyl-N'-(3-methylphenyl)oxamide

Cat. No.: B3984958
M. Wt: 246.30 g/mol
InChI Key: FNRRYIOSNFXBPK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N'-(3-methylphenyl)oxamide is a disubstituted oxamide derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 3-methylphenyl group to the other. This compound is structurally distinct due to the combination of a bulky aliphatic (cyclopentyl) and an aromatic (3-methylphenyl) moiety, which may enhance thermal stability and modulate electronic interactions .

Properties

IUPAC Name

N-cyclopentyl-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-5-4-8-12(9-10)16-14(18)13(17)15-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRRYIOSNFXBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-(3-methylphenyl)oxamide typically involves the reaction of cyclopentylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the oxamide by the addition of oxalyl chloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods: Industrial production of N-cyclopentyl-N’-(3-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the phenyl ring is replaced by another group. This can be achieved using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products:

    Oxidation: Formation of oxamides with hydroxyl or carbonyl groups.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of halogenated or nitrated oxamides.

Scientific Research Applications

N-cyclopentyl-N’-(3-methylphenyl)oxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being studied for their pharmacological properties and possible use in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(3-methylphenyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent effects:

Compound Name Substituents (R₁, R₂) Key Structural Features
N-Cyclopentyl-N'-(3-methylphenyl)oxamide R₁ = cyclopentyl, R₂ = 3-methylphenyl Bulky aliphatic + electron-donating aromatic
N,N'-Bis(3-methoxyphenyl)oxamide R₁ = R₂ = 3-methoxyphenyl Dual electron-donating methoxy groups
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide R₁ = 3-chloro-4-methylphenyl, R₂ = 2-methoxybenzyl Halogenated aromatic + methoxybenzyl
Tetraethyloxamide R₁ = R₂ = ethyl Symmetric aliphatic substituents

Analysis :

  • Electronic Effects : The 3-methylphenyl group provides moderate electron-donating effects (via methyl), contrasting with stronger electron-donating methoxy groups in bis(3-methoxyphenyl)oxamide or electron-withdrawing chloro groups in the 3-chloro-4-methylphenyl analog .

Physicochemical Properties

Data from oxamide derivatives (general trends):

Property This compound (Inferred) N,N'-Bis(3-methoxyphenyl)oxamide Tetraethyloxamide
Melting Point ~100–150°C (estimated) >150°C ~50°C
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water, high in polar solvents High in nonpolar solvents
Thermal Stability High (due to aromatic and rigid substituents) Moderate Low

Key Findings :

  • Melting Points : Bulky/aromatic substituents (e.g., 3-methylphenyl) increase melting points compared to aliphatic derivatives (e.g., tetraethyloxamide) .
  • Solubility: Symmetric aliphatic substituents (tetraethyl) enhance nonpolar solubility, while asymmetric or aromatic groups favor polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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